molecular formula C16H13NO3 B15076613 3-Benzyl-4-phenyl-2,5-oxazolidinedione CAS No. 159611-50-4

3-Benzyl-4-phenyl-2,5-oxazolidinedione

Cat. No.: B15076613
CAS No.: 159611-50-4
M. Wt: 267.28 g/mol
InChI Key: NXMGMVOZNAQZEE-UHFFFAOYSA-N
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Description

3-Benzyl-4-phenyl-2,5-oxazolidinedione is a heterocyclic compound with the molecular formula C16H13NO3. It is part of the oxazolidinedione family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-phenyl-2,5-oxazolidinedione typically involves the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazolidinedione ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-phenyl-2,5-oxazolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .

Scientific Research Applications

3-Benzyl-4-phenyl-2,5-oxazolidinedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-phenyl-2,5-oxazolidinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diphenyl-1,3-oxazolidinedione
  • 3-Methyl-2-oxazolidinone
  • 4-(Dimethylamino)pyridine

Uniqueness

3-Benzyl-4-phenyl-2,5-oxazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

159611-50-4

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-benzyl-4-phenyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C16H13NO3/c18-15-14(13-9-5-2-6-10-13)17(16(19)20-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

NXMGMVOZNAQZEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=O)OC2=O)C3=CC=CC=C3

Origin of Product

United States

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